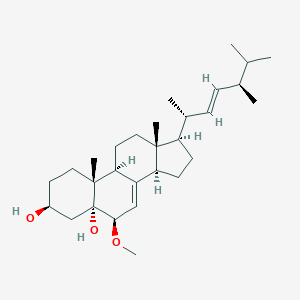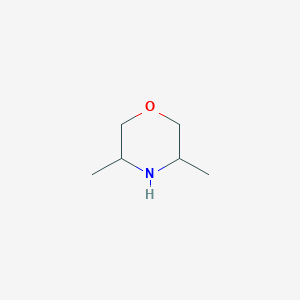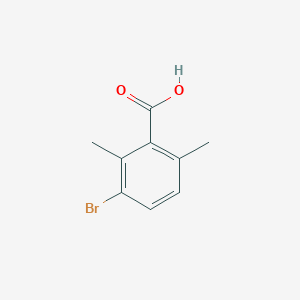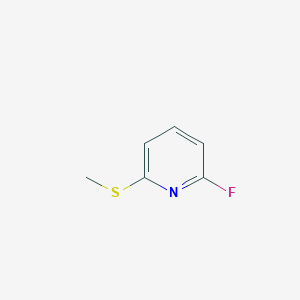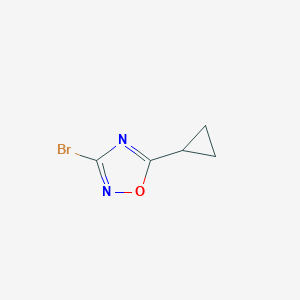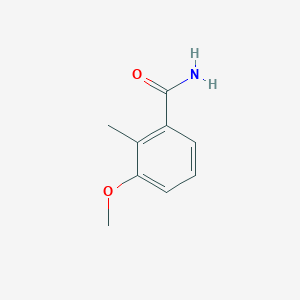
3-Methoxy-2-methylbenzamide
Übersicht
Beschreibung
3-Methoxy-2-methylbenzamide: is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzamide, where the benzene ring is substituted with a methoxy group (-OCH3) at the third position and a methyl group (-CH3) at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Methoxy-2-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 3-Methoxy-2-methylbenzoic acid.
Amidation Reaction: The carboxylic acid group of 3-Methoxy-2-methylbenzoic acid is converted to an amide group by reacting it with an amine, such as ammonia or an amine derivative, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or using a dehydrating agent like thionyl chloride (SOCl2).
Industrial Production Methods:
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Optimized Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized for maximum yield and purity.
Purification: The product is purified using techniques like recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
3-Methoxy-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-Hydroxy-2-methylbenzamide.
Reduction: The amide group can be reduced to an amine group, forming 3-Methoxy-2-methylbenzylamine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products:
Oxidation: 3-Hydroxy-2-methylbenzamide.
Reduction: 3-Methoxy-2-methylbenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
3-Methoxy-2-methylbenzamide is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
In biological research, this compound is studied for its potential biological activities, including antioxidant and antibacterial properties. It has been shown to exhibit effective metal chelating activity and growth inhibitory activity against various bacteria .
Medicine:
The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. It is also investigated for its potential role in cancer treatment due to its ability to inhibit certain enzymes .
Industry:
In the industrial sector, this compound is used in the production of polymers and other materials. It is also used as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-Methoxy-2-methylbenzamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to various biological effects, such as anti-inflammatory and antibacterial activities . The compound’s ability to chelate metal ions also contributes to its antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
3-Methoxybenzamide: Lacks the methyl group at the second position.
2-Methylbenzamide: Lacks the methoxy group at the third position.
3-Acetoxy-2-methylbenzamide: Has an acetoxy group instead of a methoxy group at the third position.
Uniqueness:
3-Methoxy-2-methylbenzamide is unique due to the presence of both the methoxy and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
3-methoxy-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCIMIRWHXWFAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582428 | |
| Record name | 3-Methoxy-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135329-22-5 | |
| Record name | 3-Methoxy-2-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135329-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


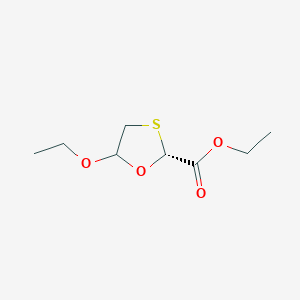

![5-[(2-Bromo-phenylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B170306.png)
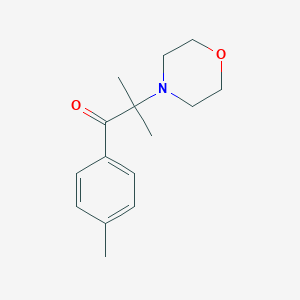
![tert-Butyl 1H-benzo[d]imidazole-1-carboxylate](/img/structure/B170310.png)
